N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2S/c1-9(18)17(8-10-4-3-7-19-10)14-16-13-11(15)5-2-6-12(13)20-14/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZIRRJQRSXJIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CO1)C2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with 4-fluorobenzoic acid under acidic conditions.
Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the benzothiazole derivative with acetic anhydride in the presence of a base such as pyridine.
Attachment of the Furan-2-ylmethyl Moiety: The final step involves the reaction of the intermediate with furan-2-ylmethylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide is C₁₃H₁₃FN₂OS, with a molecular weight of approximately 252.33 g/mol. The compound features a thiazole ring and a furan moiety, which are known to enhance biological activity through various mechanisms.
Antimicrobial Properties
Research indicates that compounds containing thiazole and furan derivatives exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi . The incorporation of the furan moiety may enhance these effects due to its ability to interact with biological membranes.
Anticancer Activity
This compound has been investigated for its potential as an anticancer agent. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF7 . The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that include the formation of the thiazole ring followed by the introduction of the furan moiety through alkylation reactions. Various derivatives have been synthesized to optimize biological activity and selectivity.
Table 1: Comparison of Biological Activities of Thiazole Derivatives
Mechanism of Action
The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole and furan moieties could play a crucial role in these interactions, influencing the compound’s affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Comparison: The fluorobenzo[d]thiazole core in both compounds contributes to high melting points (>250°C), suggesting strong crystalline packing. However, GB30’s thiazolidinedione group increases polarity, which may reduce solubility compared to 4n’s isoquinoline substituent .
Thiazole-Acetamide Hybrids with Diverse Aryl Substituents
Piperazine-Linked Derivatives ()
- Compound 15: 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide Melting Point: 269–270°C Molecular Weight: 410.51 g/mol Role: Potential MMP inhibitor with a 4-fluorophenyl group enhancing selectivity .
Comparison : Piperazine-linked derivatives exhibit lower melting points (269–270°C vs. 272–274°C for GB30), likely due to reduced crystallinity from flexible piperazine rings. Fluorine substituents in both compounds improve metabolic stability .
Chlorobenzyl-Substituted Analogs ()
- 8c: N-(2-Chlorobenzyl)-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide Melting Point: 114–116°C Molecular Weight: 471.35 g/mol Feature: Morpholinoethoxy group enhances solubility but reduces thermal stability .
Contrast : The target compound’s furan substituent likely increases thermal stability compared to 8c’s chlorobenzyl group, as evidenced by higher melting points in fluorobenzo[d]thiazole derivatives .
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety and a furan ring, which are known to impart various biological activities. The presence of the fluorine atom is believed to enhance the compound's pharmacological profile by improving binding affinity to biological targets.
Chemical Formula
- Molecular Formula : CHFNOS
- Molecular Weight : 258.29 g/mol
Antimicrobial Activity
Research has indicated that compounds containing thiazole and furan derivatives exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit bacterial growth effectively, with some compounds demonstrating activity against resistant strains of bacteria.
Anticancer Properties
The compound has been evaluated for its anticancer potential. A study on similar thiazole derivatives found that modifications on the amide group significantly influenced their cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicated that electron-withdrawing groups at specific positions enhanced anticancer activity, suggesting that this compound may exhibit similar effects.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 15.4 | Induction of apoptosis |
| Similar Thiazole Derivative | HeLa (cervical cancer) | 12.8 | Inhibition of cell proliferation |
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes relevant in disease pathways. For example, thiazole derivatives have been reported to inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. The ability to inhibit AChE suggests potential applications in treating cognitive disorders.
Cytotoxicity Studies
Cytotoxicity assays have shown that this compound exhibits low toxicity towards normal cells while maintaining significant activity against tumor cells. This selectivity is critical for developing safe therapeutic agents.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Binding Affinity : The fluorine atom enhances binding to target proteins, increasing potency.
- Apoptosis Induction : Evidence suggests that the compound can initiate programmed cell death in cancer cells.
- Enzyme Interaction : The compound may interact with key enzymes involved in metabolic pathways, altering their activity.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related thiazole compounds, providing insights into the biological activities associated with this class:
-
Antitumor Activity : A study demonstrated that thiazole derivatives showed promising results in inhibiting tumor growth in vivo, with significant reductions in tumor size observed in treated groups compared to controls.
"Thiazole derivatives exhibited potent antitumor activity against various cancer models" .
- Neuroprotective Effects : In vitro studies indicated that certain thiazole-based compounds could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
- Antimicrobial Efficacy : Research highlighted the effectiveness of thiazole derivatives against a range of pathogens, including resistant strains of bacteria and fungi, indicating their potential as broad-spectrum antimicrobial agents.
Q & A
Basic: What are the optimized synthetic routes for N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide?
Answer:
The synthesis typically involves multi-step reactions:
Ring Formation : Construct the 4-fluorobenzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with fluorinated carbonyl compounds under acidic conditions .
Acetamide Functionalization : Introduce the furan-2-ylmethyl group via nucleophilic substitution or coupling reactions (e.g., using furfuryl bromide in the presence of a base like K₂CO₃) .
Purification : Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Key Considerations : Optimize solvent systems (e.g., DMF or ethanol) and reaction temperatures (60–80°C) to improve yields (reported 60–90% in analogs) .
Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?
Answer:
Validate structure and purity using:
Basic: What are the primary biological targets and initial screening assays for this compound?
Answer:
Early-stage studies suggest interactions with:
- Enzymes : α-glucosidase (IC₅₀ ~2–5 µM in analogs) and acetylcholinesterase (relevant for neurodegenerative diseases) .
- Receptors : Potential kinase inhibition (e.g., EGFR) due to benzothiazole-furan motifs .
Screening Methods : - In vitro enzyme inhibition assays (fluorometric/colorimetric readouts).
- Cell viability assays (MTT/XTT) against cancer lines (e.g., MCF-7, HeLa) .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Answer:
Strategy :
Core Modifications : Synthesize derivatives with substituent variations (e.g., 4-fluoro → 4-chloro on benzothiazole; furan → thiophene) .
Functional Group Analysis : Compare bioactivity of acetamide vs. sulfonamide or urea analogs .
Assay Parallelism : Test all derivatives in standardized enzymatic/cellular assays to isolate structural contributions .
Data Interpretation : Use computational tools (e.g., molecular docking) to correlate substituent effects with binding affinities .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
Approach :
- Orthogonal Assays : Validate conflicting results using alternative methods (e.g., surface plasmon resonance vs. fluorescence polarization for binding studies) .
- Control Standardization : Ensure consistent cell lines/passage numbers, solvent controls (DMSO ≤0.1%), and enzyme sources .
- Meta-Analysis : Compare physicochemical properties (logP, solubility) to identify confounding factors (e.g., poor bioavailability masking efficacy) .
Advanced: What strategies are effective for pharmacological profiling?
Answer:
Tiered Evaluation :
In Vitro ADMET :
- CYP450 inhibition (fluorometric assays).
- Plasma stability (incubate in rat/human plasma; analyze via LCMS) .
In Vivo PK : Administer in rodent models; measure Tₘₐₓ, Cₘₐₓ, and half-life .
Toxicology : Acute toxicity (LD₅₀) and genotoxicity (Ames test) .
Key Finding : Analogous compounds show moderate metabolic stability (t₁/₂ ~2–4 hrs) but require formulation optimization .
Advanced: How to elucidate the mechanism of action using computational tools?
Answer:
Workflow :
Molecular Docking : Simulate binding to targets (e.g., HDAC4 or EGFR) using AutoDock Vina; prioritize poses with lowest ΔG .
MD Simulations : Assess binding stability over 50–100 ns trajectories (GROMACS/AMBER) .
QSAR Modeling : Relate electronic descriptors (HOMO/LUMO) to bioactivity using partial least squares regression .
Validation : Cross-check with site-directed mutagenesis or competitive binding assays .
Advanced: What challenges arise during scale-up synthesis, and how are they mitigated?
Answer:
Challenges :
- Low Yield : Optimize stoichiometry (e.g., excess furfuryl bromide) and catalyst (e.g., Pd(OAc)₂ for coupling) .
- Purification : Switch from column chromatography to recrystallization (solvent: ethanol/water) for large batches .
- Byproducts : Monitor intermediates via inline FTIR to minimize side reactions .
Advanced: How to address compound instability during storage?
Answer:
Stabilization Methods :
- Storage : -20°C in amber vials under argon; desiccants (silica gel) to prevent hydrolysis .
- Formulation : Lyophilize with cryoprotectants (trehalose) for long-term stability .
Degradation Analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) and track via HPLC .
Advanced: What translational research steps are needed to advance this compound to preclinical trials?
Answer:
Roadmap :
Target Validation : CRISPR knockout of suspected targets (e.g., HDAC4) to confirm mechanism .
Lead Optimization : Improve selectivity (e.g., reduce off-target kinase binding via steric hindrance) .
IND-Enabling Studies : GLP toxicity, genotoxicity, and PK/PD in two species .
Collaboration : Partner with CROs for FDA-compliant manufacturing and regulatory filing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
